1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is an organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The 2,4-dimethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.
Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for acylation.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Aromatics: Products of electrophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE would depend on its specific application. For example:
Antimicrobial Activity: The compound may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.
Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.
Pesticidal Activity: The compound could target specific enzymes or receptors in pests, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Phenylthio Compounds: Compounds with phenylthio groups attached to different core structures.
Uniqueness
1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-8-4-5-11(9(2)6-8)12(16)7-17-13-15-14-10(3)18-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHGRYBVRYYTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.